The synthesis of 5-trans Latanoprost involves several intricate steps, often utilizing organocatalysts and advanced synthetic techniques to ensure high selectivity and yield. A notable method includes a six-pot total synthesis which emphasizes diastereo- and enantioselectivity.
5-trans Latanoprost (free acid) has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
5-trans Latanoprost participates in various chemical reactions, primarily involving esterification and reduction processes that modify its structure for therapeutic applications.
The mechanism of action for 5-trans Latanoprost primarily involves its role as an agonist at prostaglandin receptors, specifically the FP receptor subtype.
The physical and chemical properties of 5-trans Latanoprost are critical for its formulation and effectiveness as a medication.
5-trans Latanoprost is widely utilized in ophthalmology due to its effectiveness in managing intraocular pressure:
The spatial orientation of the double bond between carbons 5 and 6 defines the critical distinction between cis (Z) and trans (E) isomers of latanoprost. In the clinically utilized cis isomer (latanoprost), the C5–C6 bond adopts a 30–40° bent configuration, positioning bulky substituents on the same side. Conversely, the 5-trans isomer (free acid) exhibits a near-linear 180° arrangement due to trans-substituent geometry. This divergence profoundly impacts three-dimensional molecular shape, altering receptor binding kinetics. [1] [3]
Table 1: Structural and Functional Properties of Latanoprost Isomers
Property | 5-cis Latanoprost (Active Drug) | 5-trans Latanoprost (Free Acid) |
---|---|---|
C5-C6 Bond Configuration | Bent (30–40°) | Linear (180°) |
Spatial Bulk Distribution | Syn orientation | Anti orientation |
FP Receptor Binding Affinity | High (Ki = 4.7 nM) | ~200-fold lower vs. cis isomer |
Role in Pharmaceuticals | Therapeutic agent | Process impurity/degradant |
Biologically, the FP receptor's ligand-binding pocket selectively accommodates the bent cis conformation via hydrophobic interactions with transmembrane helices. The linear 5-trans isomer demonstrates sharply reduced agonism due to misalignment of its carboxylate group with receptor residue Arg287, critical for signal transduction. Studies confirm the trans isomer's <5% activity relative to cis-latanoprost acid in uveoscleral outflow assays. [3] [5] [9]
Synthesis of 5-trans latanoprost free acid (C₂₃H₃₄O₅; MW 390.5 g/mol) exploits strategic modifications of Corey lactone intermediates. A pivotal step involves Wittig olefination under kinetic control, where non-stabilized ylides generate cis/trans isomeric mixtures. By adjusting base strength (e.g., NaHMDS vs. n-BuLi) and reaction temperature (–78°C to 0°C), trans selectivity can reach 35–45%. Subsequent enzymatic hydrolysis with porcine liver esterase yields the free acid form. [3] [5]
Table 2: Key Synthetic Routes to 5-trans Latanoprost Free Acid
Method | Conditions | Trans:cis Ratio | Yield | Limitations |
---|---|---|---|---|
Wittig Olefination | Ph₃P=CH(CH₂)₃CO₂H, NaHMDS, THF, –78°C | 1:2.5 | 32% | Low stereoselectivity |
Horner-Wadsworth-Emmons | (EtO)₂POCH(CH₂)₃CO₂H, DBU, CH₂Cl₂ | 1:4 | 41% | Requires chromatographic separation |
Isomerization | I₂/toluene, 110°C | 1:1.2 | 85% | Degradant formation (15-keto) |
The free acid form is deliberately synthesized without isopropyl esterification to serve as an analytical reference standard. Purification employs reverse-phase chromatography (C18 column, methanol-water-acetic acid 70:30:0.1), exploiting the trans isomer's lower lipophilicity (logP 2.22 vs. cis 3.10). Crystallization from hexane/ethyl acetate yields ≥98% pure material, verified via chiral HPLC. [1] [3] [6]
Isomeric cross-contamination presents major hurdles due to:
Advanced chromatographic resolutions overcome these issues:
These methods achieve baseline separation (Rs > 2.0) between cis-latanoprost, 5-trans, and 15-epimers. Validation confirms a limit of detection (LOD) of 0.025 µg/mL and quantification (LOQ) of 0.35 µg/mL for 5-trans in ophthalmic solutions – critical given its ≤0.5% regulatory threshold. [6]
Table 3: Analytical Performance for 5-trans Isomer Quantification
Parameter | Value | Conditions |
---|---|---|
Detection Wavelength | 210 nm | λₘₐₓ for carboxylate chromophore |
Linearity Range | 0.05–2.77 µg/mL | r² = 0.999 (n=6) |
Recovery (Accuracy) | 90.0–110.0% | Spiked at 0.1%, 0.5%, 1.0% specification levels |
Precision (RSD) | ≤5.0% (intra-day), ≤7.3% (inter-day) | 6 replicates over 3 days |
Synthetic impurities like triphenylphosphine oxide (TPPO) further complicate purification. Crystallization monitoring via Raman spectroscopy (peak 680 cm⁻¹) ensures TPPO removal. Final QC requires combined NMR (¹H-NMR δ 5.42 ppm, J=15.2 Hz, H5-H6 coupling) and LC-MS (m/z 389.2 [M-H]⁻) verification. [6]
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5